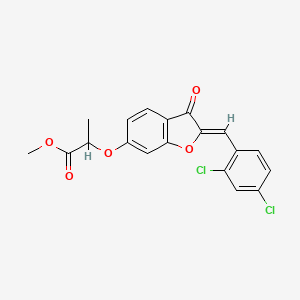
(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C19H14Cl2O5 and its molecular weight is 393.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a benzofuran moiety and a dichlorobenzylidene group, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₂₁H₁₈Cl₂O₃, indicating the presence of two chlorine atoms that may enhance biological activity. The compound contains both ester and ether functional groups, contributing to its reactivity and potential applications in medicinal chemistry.
Antibacterial Activity
A study published in "Molecules" in 2018 investigated the antibacterial properties of various benzofuran derivatives, including this compound. The findings indicated that the compound exhibited moderate antibacterial activity against several Gram-positive and Gram-negative bacteria. However, further research is required to fully elucidate its efficacy and safety for therapeutic applications .
Antioxidant Properties
Research on related benzofuran compounds suggests that they often exhibit antioxidant properties . For instance, studies have shown that certain benzofuran derivatives can inhibit lipid peroxidation and scavenge free radicals effectively. This antioxidant activity is crucial in protecting cells from oxidative stress and could have implications for treating various diseases .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to possess anti-inflammatory properties. These effects may be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
Anticancer Potential
The unique structural features of this compound may also confer anticancer properties . Benzofuran derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The dichlorobenzylidene group may enhance these activities by increasing lipophilicity, allowing better interaction with cellular targets .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzofuran derivatives | Contains benzofuran ring | Antimicrobial, anti-inflammatory |
| Dichlorobenzene derivatives | Contains dichlorobenzene moiety | Potentially toxic; used in industrial applications |
| Esters of phenolic compounds | Contains ester functional group | Antioxidant properties |
This comparison highlights how the combination of benzofuran and dichlorobenzylidene functionalities in this compound may lead to distinct biological activities not observed in simpler analogs .
Case Studies
- Antibacterial Efficacy : In a laboratory setting, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antibacterial agent .
- Antioxidant Activity : A study assessed the capacity of related benzofuran compounds to inhibit lipid peroxidation in liver microsomes. The results showed that compounds with similar structures could significantly reduce oxidative damage at concentrations as low as 50 µM .
Eigenschaften
IUPAC Name |
methyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O5/c1-10(19(23)24-2)25-13-5-6-14-16(9-13)26-17(18(14)22)7-11-3-4-12(20)8-15(11)21/h3-10H,1-2H3/b17-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOXLDYCLVLPPT-IDUWFGFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














